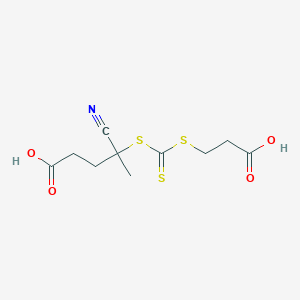

4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid

Description

4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid (CETCPA) is a trithiocarbonate-based reversible addition-fragmentation chain transfer (RAFT) agent with the molecular formula C₁₀H₁₃NO₄S₃ and a molecular weight of 307.41 g/mol . Its CAS numbers include 2055041-03-5 and 307.41 (depending on the source) . CETCPA features two terminal carboxylic acid groups and a central trithiocarbonate moiety, enabling its amphiphilic nature. This structure allows solubility in both aqueous and organic media, making it versatile for polymerizing hydrophilic monomers (e.g., acrylic acid, acrylamide) and hydrophobic monomers (e.g., styrene, methacrylates) .

CETCPA is widely used in RAFT polymerization to synthesize polymers with controlled molecular weights and low dispersity (Ð < 1.2) . Applications range from biomedical materials (e.g., polymer-protein conjugates ) to stimuli-responsive nanoparticles and 3D-printed ion-exchange materials .

Properties

IUPAC Name |

4-(2-carboxyethylsulfanylcarbothioylsulfanyl)-4-cyanopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S3/c1-10(6-11,4-2-7(12)13)18-9(16)17-5-3-8(14)15/h2-5H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLAWKZAJCYIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)(C#N)SC(=S)SCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101165624 | |

| Record name | 4-[[[(2-Carboxyethyl)thio]thioxomethyl]thio]-4-cyanopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055041-03-5 | |

| Record name | 4-[[[(2-Carboxyethyl)thio]thioxomethyl]thio]-4-cyanopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[[(2-Carboxyethyl)thio]thioxomethyl]thio]-4-cyanopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((((2-carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme

-

Reactants :

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (1.0 equiv)

-

2-Mercaptoacetic acid (1.2 equiv)

-

Triethylamine (TEA, 1.5 equiv) as a base

-

Dichloromethane (DCM) as the solvent

-

-

Mechanism :

-

TEA deprotonates the thiol group of 2-mercaptoacetic acid, generating a thiolate nucleophile.

-

The nucleophile attacks the electrophilic carbon in the phenylcarbonothioylthio group of the precursor, displacing the phenylthio group.

-

The reaction proceeds at room temperature for 24 hours to ensure complete conversion.

-

Key Parameters

| Parameter | Value/Description |

|---|---|

| Temperature | 25°C (room temperature) |

| Reaction Time | 24 hours |

| Solvent | Dichloromethane (anhydrous) |

| Purification | Column chromatography (SiO₂, gradient elution with ethyl acetate/hexanes) |

| Yield | ~65–75% (isolated) |

Industrial Production Considerations

While laboratory-scale synthesis is well-documented, industrial production requires optimization for cost, safety, and scalability. Key challenges include:

-

Solvent Selection : Dichloromethane, though effective, poses environmental and safety concerns. Alternatives like ethyl acetate or acetone are being explored but may reduce reaction efficiency.

-

Catalyst Efficiency : Triethylamine, while effective, generates stoichiometric amounts of waste. Immobilized base catalysts (e.g., polymer-supported amines) are under investigation to streamline purification.

Scalability Table

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–10 g | 10–100 kg |

| Reaction Vessel | Glass flask | Stainless steel reactor |

| Cooling System | Not required | Jacketed reactor with chiller |

| Purification | Column chromatography | Continuous liquid-liquid extraction |

Optimization of Reaction Conditions

Recent studies highlight the role of co-solvents and pH modulation in improving yield and reaction kinetics. For example, adding 10% ethanol to aqueous solutions enhances the solubility of hydrophobic intermediates, reducing aggregation and side reactions.

pH-Dependent Solubility

-

Basic Conditions (pH 8–9) : Sodium bicarbonate or carbonate facilitates dissolution of the RAFT agent but introduces an inhibition period (60–90 minutes) due to slow equilibration of the thiocarbonylthio group.

-

Acidic Conditions (pH 4–5) : Avoided due to protonation of the thiolate nucleophile, which halts the reaction.

Co-Solvent Effects

| Co-Solvent | Inhibition Period | Final Conversion |

|---|---|---|

| None (aqueous) | 90 minutes | 81% |

| 10% Ethanol | 20 minutes | 95% |

Purification and Characterization

Post-synthesis purification is critical to remove unreacted precursors and byproducts. Column chromatography using silica gel and a gradient elution system (ethyl acetate/hexanes, 1:3 to 1:1) achieves >95% purity.

Analytical Data

-

FT-IR : Peaks at 2560 cm⁻¹ (S–H stretch), 1730 cm⁻¹ (C=O), 2240 cm⁻¹ (C≡N).

-

¹H NMR (DMSO-d₆): δ 3.2–3.4 (m, 4H, –CH₂–S–), δ 2.6–2.8 (m, 4H, –CH₂–COOH), δ 1.8–2.0 (m, 2H, –CH₂–C(CN)(S)–).

-

HPLC : Retention time 12.3 minutes (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Low Yield in Aqueous Systems :

Chemical Reactions Analysis

Types of Reactions

4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid undergoes various types of chemical reactions, including:

Oxidation: The thiol groups in the compound can be oxidized to form disulfides.

Reduction: The compound can be reduced to yield the corresponding thiol.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can react with the thiol groups under basic conditions.

Major Products

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Thioethers or thioesters, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H13NO4S3

- Molecular Weight : 307.41 g/mol

- Functional Groups : Includes a carboxylic acid, cyano group, and trithiocarbonate moiety, contributing to its unique amphiphilic properties that allow solubility in both aqueous and organic media .

Therapeutic Potential

Research indicates that CECPA exhibits significant biological activities, including:

- Antimicrobial Properties : Potential applications in developing antimicrobial agents.

- Antitumor Activity : Investigated for its ability to inhibit tumor growth.

- Antiviral and Antifungal Effects : Valuable in pharmaceutical formulations targeting viral and fungal infections.

Gene Therapy Applications

CECPA has shown promise in protecting double-stranded RNA from degradation by gut nucleases, suggesting potential applications in gene therapy. Its ability to form stable complexes with nucleic acids enhances its utility in delivering therapeutic agents effectively .

Synthesis and Mechanism of Action

The synthesis of CECPA typically involves the reaction of precursor compounds through RAFT polymerization techniques. Although specific synthetic routes are not extensively documented, general methods include:

- Reaction of dithioesters with appropriate monomers under controlled conditions.

- Aqueous solution polymerization methods that improve solubility and applicability across various environments .

Case Studies

Case Study 1: Polymerization Efficiency

A study evaluated the efficiency of CECPA as a chain transfer agent in the RAFT aqueous emulsion polymerization of glycerol monomethacrylate (GMA). The results indicated a mean degree of polymerization (DP) efficiency of approximately 80%, demonstrating CECPA's effectiveness in producing high-quality polymers with desired characteristics .

Case Study 2: Biological Activity Assessment

In vitro studies have assessed the antimicrobial activity of CECPA against various pathogens. The compound demonstrated significant inhibitory effects, supporting its potential development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid in RAFT polymerization involves the reversible addition and fragmentation of the compound with growing polymer chains. The thiocarbonylthio group in the compound acts as a chain transfer agent, allowing for the controlled growth of polymer chains and the formation of well-defined polymer architectures. The compound’s ability to undergo reversible addition and fragmentation is key to its effectiveness in RAFT polymerization .

Comparison with Similar Compounds

Comparison with Structurally Similar RAFT Agents

Structural and Functional Differences

Table 1: Key Structural and Functional Properties

Polymerization Performance

Table 2: Polymerization Efficiency and Dispersity

- CETCPA excels in aqueous RAFT polymerization due to its carboxylic acid groups, enabling high conversion (>89%) and low dispersity in hydrophilic systems .

- BCPA , with its butylthio group, is better suited for organic-phase polymerizations, achieving broader molecular weight ranges but slightly higher dispersity .

Solubility and Stability

Biological Activity

4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid (CAS: 2055041-03-5) is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by multiple thiol groups and a cyano group, suggests diverse interactions with biological systems, particularly in the realm of polymer chemistry and drug delivery.

- Molecular Formula : C10H13NO4S3

- Molecular Weight : 307.41 g/mol

- Appearance : Light yellow to dark yellow powder

- Solubility : Amphiphilic; soluble in both aqueous and organic media

Biological Activity

The biological activity of this compound is primarily linked to its application as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in polymerization processes. RAFT agents are crucial for controlling the molecular weight and architecture of polymers, which can be tailored for specific biomedical applications such as drug delivery systems and antimicrobial agents.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of compounds similar to this compound. For instance, modifications of thiol-based compounds have shown efficacy against various bacterial strains, suggesting that this compound may exhibit similar properties due to its thiol groups, which can disrupt bacterial cell walls or interfere with metabolic processes.

Case Studies

-

Polymer Synthesis and Drug Delivery :

- A study demonstrated the use of RAFT agents in synthesizing amphiphilic copolymers that can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The incorporation of this compound facilitated the formation of nanoparticles that exhibited controlled release properties in vitro .

- Antimicrobial Activity :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : This compound can be synthesized via Michael-type addition reactions, similar to the synthesis of structurally related dithiocarbamates and trithiocarbonates. For example, thioglycolic acid derivatives have been used in analogous reactions to introduce sulfur-containing functional groups . Optimization involves controlling stoichiometry, temperature (typically 60–80°C), and solvent polarity. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity. Catalytic agents like triethylamine may improve yield by neutralizing acidic byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H and ¹³C) to confirm backbone structure and substituent positions.

- FTIR to identify functional groups (e.g., C≡N at ~2200 cm⁻¹, -COOH at ~2500–3300 cm⁻¹).

- HPLC-MS for purity assessment and molecular ion verification.

- Elemental analysis to validate empirical formulas. Reference standards from certified suppliers (e.g., NIST) ensure accuracy .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The compound’s thiocarbonyl groups are sensitive to oxidation and hydrolysis. Store under inert gas (N₂ or Ar) at -20°C in amber vials to prevent photodegradation. Stability testing via accelerated aging (e.g., 40°C/75% relative humidity for 1 month) with periodic HPLC analysis can predict shelf life. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .

Q. What role does this compound play in polymerization studies?

- Methodological Answer : As a reversible addition-fragmentation chain-transfer (RAFT) agent, it mediates controlled radical polymerization. The dithiocarbamate groups regulate polymer chain growth, enabling precise molecular weight control. Experimental design should include kinetic studies (e.g., monitoring conversion via ¹H NMR) and chain-end analysis (MALDI-TOF) to confirm living polymerization behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during polymerization mediated by this RAFT agent?

- Methodological Answer : Contradictions may arise from impurities or side reactions (e.g., disulfide formation). Perform controlled experiments:

- Compare polymerization rates with/without purification (e.g., column chromatography).

- Use ESR spectroscopy to detect radical intermediates.

- Model kinetics using software like PREDICI® to identify deviations from ideal behavior. Cross-validate with SEC and end-group titration .

Q. What environmental fate studies are applicable to assess the ecological impact of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL to evaluate:

- Abiotic degradation : Hydrolysis half-life in pH-varied aqueous solutions.

- Biotic degradation : Microbial assays using soil/water samples.

- Bioaccumulation : LogP measurements and in silico predictions (EPI Suite).

- Toxicity : EC₅₀ assays on model organisms (e.g., Daphnia magna) .

Q. How can enantiomeric impurities in synthesized batches be detected and minimized?

- Methodological Answer : The compound’s chiral centers (e.g., at the cyanopentanoic acid moiety) require enantioselective analysis:

- Use chiral HPLC columns (e.g., Chiralpak® IA) with polar organic mobile phases.

- Synthesize derivatives with chiral auxiliaries (e.g., Mosher’s acid) for NMR-based enantiomeric excess (ee) determination.

- Optimize asymmetric synthesis using organocatalysts (e.g., proline derivatives) .

Q. What computational methods are suitable for studying its structure-activity relationship (SAR) in catalytic applications?

- Methodological Answer :

- DFT calculations (Gaussian 16) to map electronic properties (e.g., Fukui indices for radical stability).

- Molecular docking (AutoDock Vina) to predict interactions with monomer substrates.

- MD simulations (GROMACS) to assess solvation effects on polymerization efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.